3-Amino-1-cyclohexyl-2-methylpropan-1-ol

Description

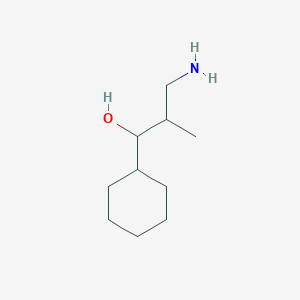

3-Amino-1-cyclohexyl-2-methylpropan-1-ol (CAS: 1520513-64-7) is a secondary amine-alcohol with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . Its structure features a cyclohexyl group attached to a propanol backbone substituted with a methyl group and an amino group.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

3-amino-1-cyclohexyl-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h8-10,12H,2-7,11H2,1H3 |

InChI Key |

IVZHIRKMUFRTGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclohexyl-2-methylpropan-1-ol typically involves the following steps:

Amination: The addition of an amino group to the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino and hydroxyl groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Cyclohexanone derivatives.

Reduction Products: Cyclohexylamines.

Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis.

- Intermediate in the synthesis of complex molecules.

Biology:

- Potential applications in the development of pharmaceuticals.

Medicine:

- Investigated for its potential therapeutic properties.

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclohexyl-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Isomer: 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol

This compound (CAS: 1559320-16-9) shares the same molecular formula (C₁₀H₂₁NO) and molecular weight (171.28 g/mol) as the target molecule but differs in substituent positioning. Key comparative

Key Differences :

Functional Analog: 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

This nitrosourea derivative (studied in ) shares a cyclohexyl moiety but differs radically in functional groups and biological activity:

Key Differences :

- Pharmacological Profile: The nitrosourea’s nitroso and chloroethyl groups confer alkylating activity, enabling DNA crosslinking and antitumor effects. In contrast, the amino-alcohol structure of the target compound lacks such reactive groups, implying divergent applications .

- Blood-Brain Barrier Penetration: The nitrosourea’s lipophilicity allows cerebrospinal fluid concentrations 3× higher than plasma in dogs, a property unlikely in the more polar amino-alcohol .

Research Implications and Limitations

- Structural Isomers : Positional isomerism significantly impacts physicochemical properties, necessitating experimental studies to validate predicted boiling points, solubilities, and reactivities .

- Data Gaps: No pharmacological or metabolic data exists for this compound, limiting direct comparisons. Future studies should explore its stability, receptor interactions, and synthetic applications.

Biological Activity

3-Amino-1-cyclohexyl-2-methylpropan-1-ol (C₁₀H₂₁NO) is an amino alcohol that has garnered interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH), which contribute to its reactivity and biological potential. The compound's structure can be represented as follows:

Key Features:

- Amino Group : Imparts basicity and potential for hydrogen bonding.

- Hydroxyl Group : Enhances solubility in water and may participate in hydrogen bonding with biological macromolecules.

- Cyclohexyl Ring : Provides steric bulk, influencing the compound's interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involved in neurological and psychiatric disorders. Its structural similarities to other known amino alcohols suggest possible binding affinities for neurotransmitter receptors.

Potential Mechanisms:

- Neurotransmitter Receptor Interaction : Preliminary studies suggest that the compound may modulate the activity of neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways .

- Antimicrobial Activity : Some derivatives of amino alcohols have shown antimicrobial properties, indicating that this compound may possess similar activities .

- Antioxidant Properties : The presence of hydroxyl groups in amino alcohols often correlates with antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

Case Studies

- Neuropharmacological Studies : A study conducted on related compounds has shown significant binding affinity to dopamine receptors, suggesting that this compound may also exhibit similar pharmacological properties. For example, compounds with structural similarities demonstrated Ki values in the nanomolar range for D3 dopamine receptors .

- Antimicrobial Activity Assessment : In vitro studies on amino alcohol derivatives have indicated promising antimicrobial effects against various bacterial strains. For instance, compounds similar to this compound were effective against resistant strains of bacteria, highlighting their potential as therapeutic agents against infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₀H₂₁NO | Contains both amino and hydroxyl groups |

| 1-Amino-3-cyclohexyl-2-methylpropan-2-ol | C₉H₁₉NO | Lacks one methyl group; different biological activity |

| 3-Cyclohexyl-2-methylpropan-1-ol | C₁₀H₂₀O | No amino group; primarily a hydrocarbon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.